Ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-2-17-12(16)7-8(15)6-9-10(13)4-3-5-11(9)14/h3-5H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTFKQFZOOYKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=C(C=CC=C1F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Approach
The Knoevenagel condensation between ethyl acetoacetate and 2,6-difluorobenzaldehyde is the most widely reported laboratory-scale method. In a representative procedure, 2,6-difluorobenzaldehyde (1.0 equiv) reacts with ethyl acetoacetate (1.2 equiv) in toluene under reflux, catalyzed by piperidine (10 mol%) . The reaction proceeds via deprotonation of the β-ketoester, forming an enolate that attacks the aldehyde carbonyl.
Optimization Insights:
-
Solvent Effects: Toluene outperforms ethanol or THF, reducing side product formation by 15% .
-
Catalyst Screening: Piperidine achieves 92% yield vs. 78% with pyrrolidine due to enhanced nucleophilicity .
-
Temperature: Reactions at 110°C for 6 hours maximize conversion, whereas prolonged heating (>8 hours) degrades the product .
Table 1: Knoevenagel Condensation Parameters
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (10 mol%) | Piperidine | 92 | 98.5 |
| Solvent | Toluene | 89 | 97.2 |
| Reaction Time | 6 hours | 92 | 98.5 |
Claisen Condensation Method
Industrial synthesis often employs Claisen esterification due to lower costs and simpler purification. Ethyl difluoroacetate reacts with ethyl acetate in the presence of sodium ethoxide, forming the β-ketoester backbone . A scaled-up protocol involves:
-
Cooling ethyl acetate to 5°C and adding sodium ethoxide (1.1 equiv).
-
Dropwise addition of ethyl difluoroacetate (1.0 equiv) over 2 hours.
-
Heating to 65°C for 2 hours, followed by acid quenching with H₂SO₄ .
Key Advantages:
-
Cost Efficiency: Sodium ethoxide ($0.50/mol) reduces reagent expenses by 40% compared to chiral catalysts .
-
Byproduct Management: Residual ethanol is removed via distillation, achieving >99% purity .
Catalytic Asymmetric Synthesis
Chiral oxazaborolidine catalysts enable enantioselective synthesis of (R)- and (S)-configured derivatives. In a recent advance, (S)-BINOL-derived oxazaborolidine (5 mol%) facilitates asymmetric aldol addition between ethyl glyoxylate and 2,6-difluorophenylacetone . The reaction proceeds in dichloromethane at −20°C, affording the (R)-enantiomer with 98% ee.
Mechanistic Considerations:
-
The catalyst activates the ketone via Lewis acid coordination, steering nucleophilic attack to the si face .
-
Substituent effects: Electron-withdrawing fluorine atoms accelerate reaction rates by 30% compared to chloro analogs .
Table 2: Enantioselective Synthesis Performance
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| (S)-BINOL-oxazaborolidine | 98 | 85 |
| Jacobsen’s thiourea | 82 | 78 |
Industrial-Scale Production Techniques
Large-scale manufacturing prioritizes continuous flow reactors and solvent recycling. A patented system couples Claisen condensation with in-line purification:
-
Reaction Zone: Static mixers ensure rapid heat dissipation, maintaining 65°C ± 2°C .
-
Workup Module: Liquid-liquid extraction removes sodium salts using heptane/water biphasic systems .
-
Crystallization: Cooling to −10°C precipitates 99.2% pure product, minimizing column chromatography .
Economic Metrics:
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Cost ($/kg) | Scalability |
|---|---|---|---|
| Knoevenagel | 92 | 120 | Lab-scale |
| Claisen | 95.5 | 45 | Industrial |
| Asymmetric Catalysis | 85 | 310 | Pilot-scale |
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes alkaline hydrolysis to form the corresponding carboxylic acid. A patented method for analogous compounds ( ) demonstrates:
-
Reagents : Aqueous NaOH (2 M), followed by dilute HCl for acidification.
-
Conditions : Reflux at 80°C for 4–6 hours.
-
Product : 4-(2,6-difluorophenyl)-3-oxobutanoic acid.
-
Mechanism : Base-catalyzed saponification followed by protonation.
Reaction equation:
This reaction is critical for generating bioactive acid derivatives used in pharmaceutical intermediates .
Condensation Reactions
The β-keto group participates in cyclocondensation with nitrogen nucleophiles. For example:
-
With guanidine derivatives : Forms pyrimidine analogs, as shown in a synthesis study ( ).
-
Reagents : 1-(4-Cyanophenyl)guanidine nitrate, sodium ethoxide.
-
Conditions : Reflux in ethanol for 12 hours.
-
Product : 4-(4-Benzyl-6-aminopyrimidin-2-ylamino)benzonitrile derivatives.
-
| Parameter | Value |
|---|---|
| Yield | ~60–70% (estimated) |
| Key Step | Enolate formation → nucleophilic attack |
This reactivity is leveraged to build heterocyclic scaffolds for drug discovery .
Nucleophilic Additions
The keto group undergoes nucleophilic attacks, such as:
-
Michael Addition : With amines or alcohols at the α-position to the ketone.
-
Example : Reaction with benzylamine in THF at 25°C yields β-amino ketone derivatives.
-
Selectivity : Controlled by pH and temperature to minimize side reactions ().
-
Reaction equation:
Enolate Alkylation
Under basic conditions, enolate intermediates form and react with alkyl halides:
-
Base : LDA (lithium diisopropylamide) at −78°C.
-
Electrophile : Methyl iodide or benzyl bromide.
-
Product : Alkylated derivatives at the α-carbon ().
| Alkylating Agent | Product | Yield (%) |
|---|---|---|
| CH₃I | Ethyl 2-methyl-4-(2,6-difluorophenyl)-3-oxobutanoate | 65 |
| BnBr | Ethyl 2-benzyl-4-(2,6-difluorophenyl)-3-oxobutanoate | 58 |
Reduction Reactions
The ketone moiety can be reduced to a secondary alcohol:
-
Reagents : NaBH₄ in methanol.
-
Conditions : 0°C to room temperature, 2 hours.
-
Product : Ethyl 4-(2,6-difluorophenyl)-3-hydroxybutanoate.
Reaction equation:
Decarboxylative Cross-Coupling
In Pd-catalyzed reactions, the ester group participates in cross-couplings:
-
Catalyst : Pd(PPh₃)₄.
-
Conditions : Microwave irradiation at 120°C for 1 hour.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Yield (%) |
|---|---|---|---|
| Ester Hydrolysis | NaOH, HCl, 80°C | Carboxylic acid derivative | 85–90 |
| Condensation | Guanidine, NaOEt, ethanol | Pyrimidine analog | 60–70 |
| Michael Addition | Benzylamine, THF, 25°C | β-Amino ketone | 75 |
| Enolate Alkylation | LDA, CH₃I, −78°C | α-Methylated derivative | 65 |
| Reduction | NaBH₄, MeOH | Secondary alcohol | 80 |
Mechanistic Insights
-
Enolate Stability : The electron-withdrawing difluorophenyl group stabilizes enolate intermediates, enhancing reactivity in alkylation and condensation ( ).
-
Steric Effects : The 2,6-difluoro substitution on the phenyl ring reduces steric hindrance, favoring nucleophilic attacks at the ketone position ( ).
Scientific Research Applications
Chemical Synthesis
Ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions including:
- Esterification: Used to produce other esters.
- Reduction: Can be reduced to yield alcohol derivatives.
- Substitution Reactions: The ester group can be replaced by nucleophiles in synthetic pathways.
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Properties: In vitro studies have shown significant inhibition of bacterial growth.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest its potential use in developing antimicrobial agents.
Pharmaceutical Development
The compound is being investigated for its potential as a precursor in pharmaceutical synthesis. Its unique properties may lead to the development of new drugs targeting specific biological pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The results indicated that the compound could serve as a basis for new antimicrobial therapies.
Case Study 2: Anti-inflammatory Research
In another study, researchers explored the anti-inflammatory properties of this compound. It was found to inhibit specific inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets, often through the formation of hydrogen bonds or van der Waals interactions. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Ethyl 4-(2,4-Difluorophenyl)-3-Oxobutanoate
- Structural Difference : Fluorine atoms at the 2- and 4-positions of the phenyl ring instead of 2,4.
- However, the electronic effects are less pronounced due to the asymmetric substitution pattern .
Ethyl 4-(2,6-Dichlorophenyl)-3-Oxobutanoate
- Structural Difference : Chlorine replaces fluorine at the 2,6-positions.
- Impact : Chlorine’s larger atomic radius and stronger electron-withdrawing effect increase steric bulk and enhance the electrophilicity of the ketone. This compound may exhibit higher stability but lower solubility in polar solvents compared to the difluoro analog .
Ester Group Modifications
Methyl 4-(2,6-Difluorophenyl)-3-Oxobutanoate
- Structural Difference : Methyl ester group instead of ethyl.
- This variant is often preferred in prodrug designs requiring faster hydrolysis .
Cyclic and Heterocyclic Derivatives
Ethyl 4-(4-Methyl-2,6-Dioxocyclohexyl)-3-Oxobutanoate
- Structural Difference : A cyclohexyl ring with two ketone groups replaces the difluorophenyl moiety.
- Impact : The rigid cyclic structure limits conformational flexibility, reducing reactivity in open-chain reactions. However, the diketone system enables chelation with metal catalysts, useful in asymmetric synthesis .
Fluorination Patterns on the Butanoate Chain
Ethyl 4,4-Difluoro-3-Oxobutanoate
- Structural Difference: Fluorines at the 4,4-positions of the butanoate chain instead of the phenyl ring.
- Impact : The geminal difluoro group increases acidity at the α-carbon (pKa ~12–14), making it a stronger nucleophile in aldol reactions. However, the lack of aromatic substitution diminishes π-π stacking interactions in solid-state structures .
Key Data Tables
Table 1: Structural and Molecular Properties
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| This compound | 493004-53-8 | C₁₂H₁₂F₂O₃ | 254.22 g/mol | 2,6-difluorophenyl, ethyl ester |
| Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate | 5933-17-5 | C₁₂H₁₂F₂O₃ | 254.22 g/mol | 2,4-difluorophenyl, ethyl ester |
| Mthis compound | 769195-26-8 | C₁₁H₁₀F₂O₃ | 240.19 g/mol | 2,6-difluorophenyl, methyl ester |
Table 2: Reactivity and Physical Properties
Biological Activity
Ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the difluorophenyl group enhances its lipophilicity and binding affinity to various biological targets, making it a candidate for further research in therapeutic applications.
Structural Characteristics
The compound features a unique structure that includes:
- Difluorophenyl group : Enhances biological activity through improved binding interactions.
- Ester moiety : Facilitates transport across biological membranes and can undergo hydrolysis to release the active acid form.
The mechanism of action for this compound involves interactions with specific enzymes or receptors. The difluorophenyl group increases binding affinity, while the ester component allows for metabolic conversion into active forms that can modulate biological pathways.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies have shown that derivatives of oxobutanoates can exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar structural motifs have demonstrated the ability to induce apoptosis in breast cancer cells by disrupting microtubule assembly and enhancing caspase activity .
Case Studies
- Anticancer Activity : In one study, derivatives of ethyl oxobutanoates were shown to inhibit cell proliferation in MDA-MB-231 breast cancer cells, with specific compounds causing significant morphological changes indicative of apoptosis at concentrations as low as 1 µM .
- Enzyme Interaction Studies : this compound has been proposed as a biochemical probe to study enzyme interactions. Its ability to modulate enzyme activity suggests it could be beneficial in understanding metabolic pathways involved in disease.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Difluorophenyl group, ester moiety | Antimicrobial, anticancer |
| Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate | Similar difluorophenyl group | Investigated for similar activities |
| Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate | Halogenated pyridine ring | Anticancer and antimicrobial properties |
Synthesis Methods
Various synthesis methods have been reported for compounds related to ethyl oxobutanoates. The general approach involves:
- Formation of the ester : Reacting appropriate acetic acid derivatives with fluorinated phenols.
- Purification : Using techniques such as recrystallization or chromatography to isolate the desired compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
